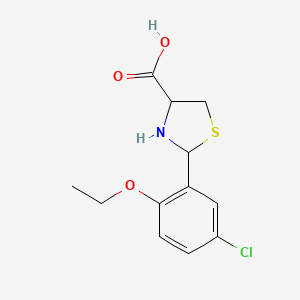

2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

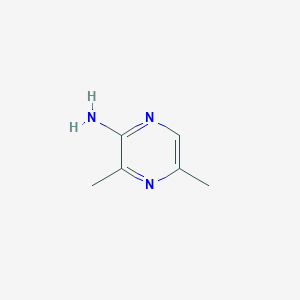

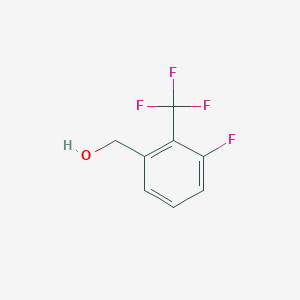

2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid is a derivative of thiazolidine carboxylic acid, which is a class of compounds that have been studied for various biological activities and chemical properties. The specific compound is characterized by a thiazolidine ring, a carboxylic acid group, and a 5-chloro-2-ethoxy-phenyl substituent. This structure suggests potential for bioactivity, as thiazolidine derivatives have been explored for their protective effects against hepatotoxicity and as prodrugs of L-cysteine .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the reaction of amino acids with aldehydes or ketones. In the case of 2-aryl-thiazolidine-4-carboxylic acids, the synthesis can be achieved via nucleophilic addition of L-Cysteine to aromatic aldehydes in the presence of a base such as NaHCO3 . The process may involve the formation of an in situ imine intermediate, which then cyclizes to form the thiazolidine ring. The synthesis of related compounds has been reported to proceed under mild conditions, such as room temperature reactions in aqueous DMSO medium . The stereoselectivity of the synthesis is an important consideration, as it can affect the biological activity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a four-membered thiazolidine ring. The stereochemistry of the substituents on this ring is crucial, as it can influence the compound's biological activity and chemical reactivity. For instance, the enantiomer of a methylthiazolidine carboxylic acid was found to be ineffective in protecting against hepatotoxicity, highlighting the importance of stereochemistry . Crystallographic studies and computational analyses can provide insights into the conformation and stereoselectivity of these compounds .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including ring opening, solvolysis, and deuterium exchange. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been suggested to act as prodrugs that release L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis . The reactivity of these compounds can also be modified through different chemical modifications, such as acetylation or condensation with isocyanates, leading to the formation of different products with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For instance, the introduction of an ethoxy group may increase the lipophilicity of the compound, potentially affecting its bioavailability and distribution in biological systems. The purity and characterization of these compounds are typically confirmed using techniques like NMR, MS, and HPLC . The behavior of these compounds in solution, such as their epimerization or interconversion, can also provide valuable information about their reactivity and potential as therapeutic agents .

properties

IUPAC Name |

2-(5-chloro-2-ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-2-17-10-4-3-7(13)5-8(10)11-14-9(6-18-11)12(15)16/h3-5,9,11,14H,2,6H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMMKHGAXRSDTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C2NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-ethoxy-phenyl)-thiazolidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.